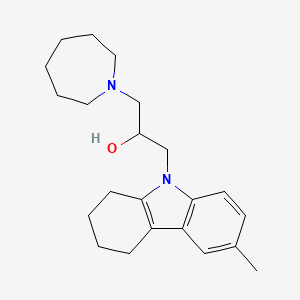![molecular formula C20H21BrN2O2 B11579918 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11579918.png)
5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a brominated phenoxy group, a tert-butyl group, and a methyl-substituted phenyl ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the bromination of 4-tert-butylphenol to obtain 2-bromo-4-tert-butylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride.
-
Oxadiazole Ring Formation: : The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the brominated phenol with an appropriate nitrile oxide precursor under cyclization conditions. Common reagents for this step include hydroxylamine hydrochloride and sodium acetate in an organic solvent like ethanol.
-
Final Coupling Reaction: : The final step is the coupling of the oxadiazole intermediate with 3-methylbenzyl chloride. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The bromine atom in the phenoxy group can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The oxadiazole ring can participate in redox reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
-
Coupling Reactions: : The compound can undergo various coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This involves palladium catalysts and boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Coupling: Palladium(II) acetate (Pd(OAc)2) with triphenylphosphine (PPh3) in toluene or ethanol.
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Oxidized oxadiazole derivatives.
Reduction: Reduced oxadiazole derivatives.
Coupling: Biaryl or diaryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential biological activities, including enzyme inhibition, receptor binding, and as a scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the brominated phenoxy and tert-butyl groups, resulting in different reactivity and properties.
3-(4-Methylphenyl)-1,2,4-oxadiazole: Similar structure but with different substituents, affecting its chemical behavior and applications.
2,5-Diphenyl-1,2,4-oxadiazole: A more symmetrical compound with distinct electronic properties.
Uniqueness
5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and tert-butyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H21BrN2O2 |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H21BrN2O2/c1-13-6-5-7-14(10-13)19-22-18(25-23-19)12-24-17-9-8-15(11-16(17)21)20(2,3)4/h5-11H,12H2,1-4H3 |
Clave InChI |
RTYCQFPRLLCEOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11579844.png)
![5-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B11579845.png)
![(5Z)-2-(4-fluorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579858.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B11579865.png)
![(3Z)-5-bromo-1-butyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11579870.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579875.png)

![2-(2-Fluorophenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B11579882.png)
![(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11579886.png)
![4-[5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline](/img/structure/B11579887.png)
![(2E)-N-benzyl-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579897.png)
![6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579903.png)
![2-methoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11579906.png)
![1-(4-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579913.png)
